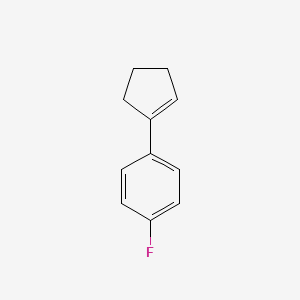

1-(Cyclopent-1-en-1-yl)-4-fluorobenzene

Overview

Description

1-(Cyclopent-1-en-1-yl)-4-fluorobenzene is a fluorinated aromatic compound featuring a cyclopentene ring directly conjugated to a fluorobenzene moiety. The cyclopentene substituent introduces a strained, non-aromatic five-membered ring with a conjugated double bond, which may influence electronic properties such as resonance effects and dipole moments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 1-(cyclopent-1-en-1-yl)-4-fluorobenzene, differing primarily in substituent groups, chain length, or ring systems.

Substituent Variations on Fluorobenzene

Key Observations:

- Electronic Effects : The cyclopentene group in the target compound may enhance electron delocalization compared to saturated chains (e.g., chlorobutyl in ).

- Steric Influence : Bulky substituents like dibromomethyl or chlorobutyl reduce molecular flexibility, whereas cyclopropane or butadienyl groups introduce strain or conjugation.

- Synthetic Utility : Halogenated derivatives (e.g., dibromomethyl , bromoethyl ) serve as intermediates in cross-coupling or alkylation reactions.

Structural Analogues in Pharmaceutical Contexts

- 8-{1-[3-(Cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline: Features a cyclopentene-benzyl-piperidine scaffold. Exhibits curved conformation with phenyl ring inclined at ~15° to cyclopentene plane. Crystal packing dominated by C–H⋯H interactions (67.5% Hirshfeld surface) .

- Haloperidol Analogs (e.g., SYA 013) :

Physicochemical and Reactivity Comparisons

- Boiling Points : 1-(Dibromomethyl)-4-fluorobenzene sublimes at 40–50°C under vacuum , whereas bulkier derivatives (e.g., chlorobutyl ) likely have higher boiling points.

- Reactivity: The cyclopentene double bond may undergo Diels-Alder reactions, unlike saturated chains in . Bromoethyl or iodovinyl substituents (e.g., ) enable nucleophilic substitutions or Sonogashira couplings.

Properties

Molecular Formula |

C11H11F |

|---|---|

Molecular Weight |

162.20 g/mol |

IUPAC Name |

1-(cyclopenten-1-yl)-4-fluorobenzene |

InChI |

InChI=1S/C11H11F/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h3,5-8H,1-2,4H2 |

InChI Key |

WFQZFUSKFDJLAO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=C(C1)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.